molecular formula C14H18N2O2 B12462204 butyl 3-(1H-benzimidazol-2-yl)propanoate

butyl 3-(1H-benzimidazol-2-yl)propanoate

Cat. No.: B12462204
M. Wt: 246.30 g/mol
InChI Key: HOBLWAPVUZEAME-UHFFFAOYSA-N
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Description

Butyl 3-(1H-benzimidazol-2-yl)propanoate is an organic compound with the molecular formula C14H18N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(1H-benzimidazol-2-yl)propanoate typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with butyl 3-bromopropanoate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(1H-benzimidazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Butyl 3-(1H-benzimidazol-2-yl)propanol.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of butyl 3-(1H-benzimidazol-2-yl)propanoate is primarily attributed to the benzimidazole ring. Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes . Additionally, it may interact with DNA or RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-(1H-benzimidazol-2-yl)propanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester group may provide different pharmacokinetic properties compared to its ethyl or methyl counterparts, potentially leading to variations in absorption, distribution, metabolism, and excretion .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

butyl 3-(1H-benzimidazol-2-yl)propanoate

InChI

InChI=1S/C14H18N2O2/c1-2-3-10-18-14(17)9-8-13-15-11-6-4-5-7-12(11)16-13/h4-7H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

HOBLWAPVUZEAME-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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